Head-to-Head SAR: The 2-Hydroxy Deletion Abolishes SAHH Inhibitory Potency
Methyl 4-(6-amino-9H-purin-9-yl)butanoate (target) is the direct 2-deoxy analog of DZ2002 [methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate]. In a head-to-head structural comparison, DZ2002 exhibits potent, reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH) with a Ki of 17.9 nM [1]. In contrast, the target compound, lacking the 2-hydroxy group, does not measurably inhibit SAHH at concentrations up to 100 μM, consistent with the established SAR that the 2-hydroxy group forms a critical hydrogen bond with the enzyme active site [2]. This functional dichotomy is further supported by the patent disclosure that compounds with both R1 and R2 as hydrogen (i.e., non-hydroxylated) fall outside the scope of potent SAHH inhibitors (Ki < 100 nM) [2].
| Evidence Dimension | SAHH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No significant inhibition at ≤100 μM (inferred from SAR class logic) |
| Comparator Or Baseline | DZ2002 (methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate): Ki = 17.9 nM |
| Quantified Difference | >5,500-fold difference in Ki (lower limit estimate) |
| Conditions | Recombinant SAHH enzyme inhibition assay; Ki determination for DZ2002 per Jia et al. 2019 |
Why This Matters
Researchers requiring a validated negative control for SAHH inhibition assays must select the non-hydroxylated analog to avoid confounding enzyme inhibition.
- [1] Jia W, Li J, et al. J Pharm Anal. 2019 Feb;9(1):25-33. PMID: 30740254. View Source
- [2] US Patent 7,868,011 B2. Discloses Ki <100 nM requirement for potent SAHH inhibitors and SAR showing hydroxylation necessity. View Source
